4-[Methyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol
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Overview
Description
4-[Methyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol is a chemical compound known for its unique structural properties and applications in various scientific fields This compound features a benzoxadiazole ring, which is a heterocyclic aromatic compound containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol typically involves the nitration of a benzoxadiazole precursor followed by a coupling reaction with a methylated phenol derivative. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective nitration of the benzoxadiazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The use of automated systems for temperature and pH control is crucial to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[Methyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phenol group can undergo oxidation to form quinone derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Quinone derivatives: Resulting from the oxidation of the phenol group.
Halogenated compounds: Produced through electrophilic substitution reactions.
Scientific Research Applications
4-[Methyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[Methyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid: A long-chain fatty acid derivative with similar fluorescent properties.
160-060 NBD PC: A fluorescent analogue of phosphatidylcholine used in lipid studies.
NBD-TMA: A small, positively charged fluorescent dye used in various biological applications.
Uniqueness
4-[Methyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol stands out due to its specific structural features, such as the position of the nitro group and the phenol group, which confer unique reactivity and fluorescence properties. These characteristics make it particularly valuable in applications requiring precise molecular interactions and high sensitivity in detection methods.
Properties
IUPAC Name |
4-[methyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c1-16(8-2-4-9(18)5-3-8)11-7-6-10-12(15-21-14-10)13(11)17(19)20/h2-7,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWMJJOLVUZAQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=C(C3=NON=C3C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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